Molecular Weight and Volatility Differentiation of Diethoxyethyl Succinate Compared to Diethyl Succinate
Diethoxyethyl succinate (MW 262.3 g/mol) exhibits a substantially higher molecular weight than the common analog diethyl succinate (MW 174.2 g/mol), representing a 50.6% increase in molar mass . This structural difference translates directly to a lower predicted vapor pressure and reduced volatility, as estimated by the lower molar refractivity of diethyl succinate (64.7 cm³ for diethoxyethyl succinate versus approximately 40 cm³ for diethyl succinate) . The inclusion of ethoxyethyl moieties introduces ether oxygen atoms that enhance polarity and hydrogen bonding capacity without introducing protic hydrogens, distinguishing it from both smaller dialkyl succinates and larger, more hydrophobic dibasic esters [1].
| Evidence Dimension | Molecular Weight and Structural Impact on Volatility |
|---|---|
| Target Compound Data | 262.3 g/mol (C12H22O6) |
| Comparator Or Baseline | Diethyl succinate: 174.2 g/mol (C8H14O4) |
| Quantified Difference | 88.1 g/mol (50.6% higher MW) |
| Conditions | Calculated molecular weights based on established chemical formulas; volatility inferred from molecular properties and vapor pressure estimations. |
Why This Matters
Higher molecular weight directly correlates with lower volatility and increased residence time in formulations, which is critical for applications requiring sustained plasticization, prolonged solvency, or long-lasting sensory attributes in personal care products.
- [1] Sigma-Aldrich. Diethyl succinate ReagentPlus, 99%. Product Specification. https://www.sigmaaldrich.com/ View Source
